1-Benzylpiperidin-3-one hydrochloride

Catalog No.
S755937
CAS No.
50606-58-1
M.F
C12H18ClNO2
M. Wt
243.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylpiperidin-3-one hydrochloride

CAS Number

50606-58-1

Product Name

1-Benzylpiperidin-3-one hydrochloride

IUPAC Name

1-benzylpiperidin-3-one;hydrochloride

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

InChI

InChI=1S/C12H15NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2;1H

InChI Key

XDAGZUGDGORLMZ-UHFFFAOYSA-N

SMILES

C1CC(=O)CN(C1)CC2=CC=CC=C2.Cl

Canonical SMILES

C1CC(=O)CN(C1)CC2=CC=CC=C2.O.Cl

The exact mass of the compound 1-Benzylpiperidin-3-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Benzylpiperidin-3-one hydrochloride (CAS 50606-58-1) is an N-protected cyclic ketone that serves as a foundational building block in pharmaceutical chemistry, particularly for the synthesis of complex 3-substituted and 1,3-disubstituted piperidines . Formulated as a stable hydrochloride salt (often existing as a hydrate), this compound provides a robust platform for reductive aminations, Grignard additions, and cycloadditions [1]. Its primary industrial value lies in its ability to introduce the piperidine pharmacophore into kinase inhibitors and CNS agents while maintaining strict regiochemical control at the 3-position, a requirement for specific spatial geometries in modern drug discovery [2].

Substituting 1-benzylpiperidin-3-one hydrochloride with its free base or unprotected analogs leads to catastrophic process failures. The free base of 3-piperidone is highly unstable, existing as a viscous oil that rapidly undergoes oxidative degradation and intermolecular aldol condensation at room temperature [1]. By isolating the compound as a hydrochloride salt, this self-reactivity is completely arrested, yielding a stable, free-flowing solid that ensures reproducible stoichiometric weighing and long-term storage. Furthermore, substituting with the more common 1-benzylpiperidin-4-one alters the regiochemistry, yielding 1,4-disubstituted products that are fundamentally incompatible with target binding pockets requiring 1,3-spatial geometries [2].

Superior Shelf-Life and Physical State for Scalable Handling

The hydrochloride salt of 1-benzylpiperidin-3-one is a stable, free-flowing solid that can be stored at 0–8 °C for extended periods without significant degradation. In stark contrast, the free base is a viscous oil that rapidly undergoes oxidative degradation and intermolecular aldol condensation when exposed to ambient conditions [1].

Evidence DimensionPhysical state and ambient stability
Target Compound DataSolid, >95% purity retained after months at 0–8 °C
Comparator Or BaselineFree base (viscous oil, rapid degradation/condensation at 25 °C)
Quantified DifferenceSalt prevents polymerization; free base requires immediate use or deep freeze.
ConditionsLong-term storage and handling in atmospheric conditions

Procurement teams require the hydrochloride salt for bulk purchasing because the free base cannot be stored or weighed accurately at scale without severe titer loss.

N-Benzyl Robustness Under Highly Acidic Reaction Conditions

The N-benzyl protecting group in 1-benzylpiperidin-3-one hydrochloride remains intact under strongly acidic conditions, such as those required for Fischer indole syntheses or superacid-mediated condensations [1]. Conversely, utilizing N-Boc-piperidin-3-one results in rapid deprotection and subsequent decomposition when exposed to strong acids like TFA or HCl[2].

Evidence DimensionProtecting group survival in strong acid
Target Compound DataN-Benzyl survives refluxing HCl/TFA
Comparator Or BaselineN-Boc-piperidin-3-one (quantitative deprotection/degradation)
Quantified Difference>90% survival vs. near 0% survival in harsh acidic media
ConditionsStrong Lewis or Brønsted acid environments

Enables chemists to execute complex, multi-step downstream syntheses involving harsh acidic conditions without premature amine deprotection.

Regiochemical Control for Kinase Inhibitor Scaffolds

1-Benzylpiperidin-3-one hydrochloride specifically directs nucleophilic additions and reductive aminations to the 3-position, yielding asymmetric 1,3-disubstituted piperidines [1]. Substituting with the more common 1-benzylpiperidin-4-one yields symmetrical 1,4-disubstituted analogs, which fail to meet the strict spatial requirements of many modern kinase inhibitor binding pockets [2].

Evidence DimensionRegiochemical product distribution
Target Compound DataYields 1,3-disubstituted piperidines
Comparator Or Baseline1-Benzylpiperidin-4-one (yields 1,4-disubstituted piperidines)
Quantified Difference100% shift in substitution pattern
ConditionsReductive amination or Grignard addition

Buyers targeting specific CNS or kinase inhibitor patents must procure the 3-piperidone isomer, as the 4-piperidone isomer produces structurally incompatible downstream APIs.

Synthesis of Tricyclic Kinase Inhibitors

Used as the primary ketone building block in reductive aminations to form complex 1,3-disubstituted piperidine intermediates for JAK and KRAS inhibitors [1].

Fischer Indole Synthesis of Fused Heterocycles

The acid-stable N-benzyl group allows for direct condensation with phenylhydrazines under strongly acidic conditions to form spiro or fused indole-piperidine systems [2].

Large-Scale GMP Manufacturing of CNS Agents

The stable hydrochloride salt form allows for precise stoichiometric weighing and extended warehouse storage, making it the only viable form for scale-up campaigns.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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